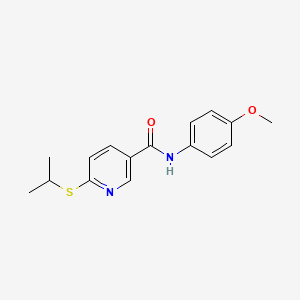
6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the nicotinamide, methoxyphenyl, and isopropylsulfanyl groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the nicotinamide core. The presence of the methoxyphenyl and isopropylsulfanyl groups could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nicotinamide group could potentially be involved in redox reactions, while the methoxyphenyl and isopropylsulfanyl groups could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nicotinamide group could make the compound soluble in polar solvents. The exact properties would need to be determined experimentally .科学的研究の応用
Antineoplastic Activities
Nicotinamide derivatives, including 6-substituted variants, have been synthesized and evaluated for their antineoplastic activities against cancerous cells. Moderate activity against certain types of leukemia has been observed, highlighting their potential in cancer therapy research (Ross, 1967).
Antiprotozoal Activity
Research on aza-analogues of nicotinamide derivatives has shown significant antiprotozoal activity, particularly against Trypanosoma and Plasmodium species, which are responsible for diseases like trypanosomiasis and malaria. These findings suggest their potential utility in developing treatments for these diseases (Ismail et al., 2003).
Herbicidal Activity
Novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have shown excellent herbicidal activity. This includes potent effects against specific weeds, indicating their potential application in agriculture for weed control (Yu et al., 2021).
Metabolic and Enzymatic Studies
Nicotinamide and its derivatives play critical roles in various metabolic processes. Studies have explored their effects on oxidative metabolism, enzyme inhibition, and the modulation of cellular pathways. These investigations shed light on the molecular mechanisms by which nicotinamide influences health and disease (Schenkman et al., 1967), (Maiese et al., 2009).
Application in Stem Cell Research
Nicotinamide has been identified as a potent factor promoting cell survival and differentiation in human pluripotent stem cells. It acts as a kinase inhibitor, influencing cell fate decisions, which is crucial for stem cell research and therapy (Meng et al., 2018).
Skin Health and Cosmetic Applications
Nicotinamide is increasingly recognized for its beneficial effects on skin health, including treatments for acne, rosacea, and atopic dermatitis. Its antioxidant properties and role in inhibiting poly-adenosine diphosphate-ribose polymerase make it a valuable component in cosmetic science (Otte et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-methoxyphenyl)-6-propan-2-ylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(2)21-15-9-4-12(10-17-15)16(19)18-13-5-7-14(20-3)8-6-13/h4-11H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBMOSBBSGEWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

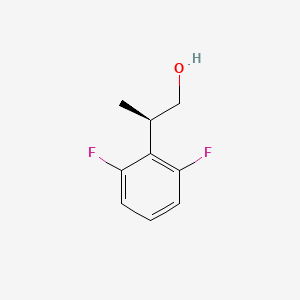
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide](/img/structure/B2561594.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2561598.png)
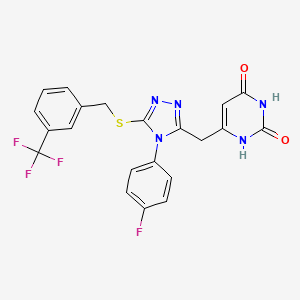
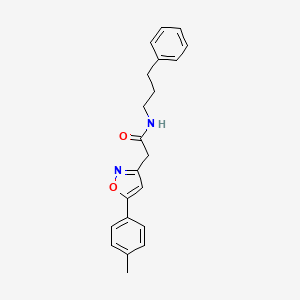
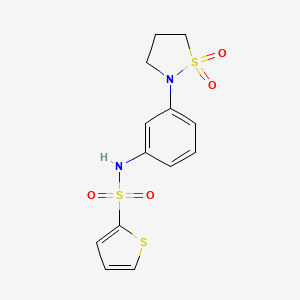
![2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2561605.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)




![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2561615.png)